7-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzoxepine-4-carboxamide
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Overview
Description
7-METHOXY-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]-1-BENZOXEPINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxepines This compound is characterized by the presence of a methoxy group, a tetrazole ring, and a benzoxepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-METHOXY-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]-1-BENZOXEPINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxepine Core: The benzoxepine core can be synthesized through a cyclization reaction involving an appropriate precursor, such as a substituted phenol and an alkyne.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the hydroxyl group on the benzoxepine core using a methylating agent like methyl iodide.
Attachment of the Tetrazole Ring: The tetrazole ring is introduced through a cycloaddition reaction between an azide and a nitrile group.
Formation of the Amide Bond: The final step involves the formation of the amide bond between the benzoxepine core and the tetrazole-substituted phenyl group using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are commonly employed.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine-substituted derivatives.
Substitution: Formation of nitro or halogen-substituted derivatives.
Scientific Research Applications
7-METHOXY-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]-1-BENZOXEPINE-4-CARBOXAMIDE has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 7-METHOXY-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]-1-BENZOXEPINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit specific kinases involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar heterocyclic structure and exhibit diverse biological activities.
Indole Derivatives: Indole derivatives also possess a heterocyclic core and are known for their wide range of biological activities.
Uniqueness
7-METHOXY-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]-1-BENZOXEPINE-4-CARBOXAMIDE is unique due to the combination of its methoxy group, tetrazole ring, and benzoxepine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H15N5O3 |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
7-methoxy-N-[4-(tetrazol-1-yl)phenyl]-1-benzoxepine-4-carboxamide |
InChI |
InChI=1S/C19H15N5O3/c1-26-17-6-7-18-14(11-17)10-13(8-9-27-18)19(25)21-15-2-4-16(5-3-15)24-12-20-22-23-24/h2-12H,1H3,(H,21,25) |
InChI Key |
YVHXZCLEIRDVKL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NC3=CC=C(C=C3)N4C=NN=N4 |
Origin of Product |
United States |
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